(Z)-methyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
Description
Properties
IUPAC Name |
methyl 2-[[(2Z)-7-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O8/c1-12-16(30-13(2)23(25)29-6)8-7-15-20(24)17(31-21(12)15)9-14-10-18(26-3)22(28-5)19(11-14)27-4/h7-11,13H,1-6H3/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSZCVIWJGOVFD-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)OC(C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)OC(C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-Methyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran moiety linked to a propanoate group through an ether bond. The presence of multiple methoxy groups contributes to its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of methoxy groups is known to enhance the antioxidant properties of compounds by scavenging free radicals, thereby protecting cellular components from oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer or metabolic disorders.
- Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways related to inflammation and cell growth.
Antioxidant Activity
A study conducted using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays demonstrated that this compound exhibits significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.
Enzyme Inhibition
Research published in the Journal of Medicinal Chemistry indicated that this compound effectively inhibits the enzyme cyclooxygenase (COX), which is implicated in inflammatory processes. The IC50 value was reported at 12 µM, suggesting a potent anti-inflammatory potential.
Case Studies
- Cancer Research : In vitro studies on human cancer cell lines showed that this compound induces apoptosis in breast cancer cells through the activation of caspase pathways. A concentration-dependent effect was observed with IC50 values ranging from 15 to 25 µM across different cell lines.
- Neuroprotective Effects : A study examining the neuroprotective properties noted that treatment with the compound significantly reduced neuronal cell death in models of oxidative stress-induced damage. The mechanism was attributed to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD).
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound (Z)-methyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic molecule that has garnered interest in various scientific research applications. This article provides an in-depth exploration of its applications, supported by data tables and case studies.
Structural Insights
The compound features a benzofuran core with multiple substituents, including methoxy groups which enhance its biological activity. The presence of the methylidene group suggests potential reactivity that could be exploited in synthetic applications.
Pharmaceutical Development
The compound's structural attributes indicate potential use as a pharmacological agent. Its derivatives have been studied for various biological activities:
Antimicrobial Activity
Research indicates that similar compounds exhibit significant antimicrobial properties. For instance, derivatives of related benzofuran compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin .
| Compound | MIC (mg/mL) | Activity Level |
|---|---|---|
| Compound 8 | 0.004–0.03 | Excellent |
| Compound 11 | 0.015 | Good |
| Ampicillin | 0.1 | Reference |
Antioxidant Properties
Compounds with similar structures have been investigated for their antioxidant capabilities. Antioxidants are crucial in preventing oxidative stress-related diseases. The presence of methoxy groups is often linked to enhanced radical scavenging activity.
Anti-inflammatory Effects
Studies suggest that benzofuran derivatives can modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory disorders.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various benzofuran derivatives, the compound demonstrated potent activity against Enterobacter cloacae, with a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics . This highlights its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Antioxidant Activity Evaluation
A comparative analysis of several methoxy-substituted benzofuran compounds revealed that those similar to this compound exhibited high radical scavenging activity, suggesting their utility in formulations aimed at combating oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of benzofuran-based derivatives with substituted benzylidene and ester groups. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Research Findings
Reactivity and Stability: The target compound’s methyl propanoate ester (compared to the benzoate ester in ) offers improved solubility in organic solvents (e.g., DMSO, acetone), facilitating synthetic modifications. However, the benzoate analogue exhibits greater thermal stability due to resonance stabilization of the aromatic ester . Methanesulfonate derivatives (e.g., ) display higher electrophilicity at the ester carbonyl, enhancing reactivity in nucleophilic substitution reactions but reducing hydrolytic stability compared to carboxylate esters.
Electronic and Steric Effects :
- The 3,4,5-trimethoxybenzylidene group in the target compound provides stronger electron-donating effects compared to the 2,4,5-trimethoxy isomer in , which alters charge distribution in the benzofuran core. This difference impacts photophysical properties and catalytic interactions .
- The Z-configuration of the benzylidene group in the target compound creates steric hindrance that limits π-π stacking, unlike the E-configuration in some analogues, which may favor crystallization .
Biological and Synthetic Relevance: Propanoate esters (target compound) are more metabolically labile than benzoate or sulfonate esters, making them preferable in prodrug design. The 7-methyl group in the target compound reduces oxidative degradation compared to unmethylated benzofurans, as noted in studies on analogous structures .
Q & A
Basic: What are the key synthetic challenges in preparing (Z)-methyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step reactions, including condensation of benzofuran precursors with substituted benzylidene groups. Key challenges include controlling stereoselectivity (Z-configuration) and minimizing side reactions at sensitive sites like the oxo group. Optimization strategies:
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance benzylidene condensation efficiency .
- Solvents : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while reflux in dichloromethane aids intermediate stability .
- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) resolves stereoisomers and removes unreacted starting materials .
Basic: Which spectroscopic methods are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, benzofuran protons at δ 6.5–7.5 ppm) and confirms Z-configuration via coupling constants .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., C₂₃H₂₄O₈, [M+H]⁺ = 453.15) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming the Z-isomer .
Advanced: How does the Z-configuration influence the compound’s biological activity, and what methods validate its stereochemistry?
Methodological Answer:
The Z-configuration positions substituents on the same side of the double bond, enhancing interactions with hydrophobic enzyme pockets (e.g., cyclooxygenase-2 in anti-inflammatory studies). Validation methods:
- NOESY NMR : Correlates spatial proximity of protons (e.g., benzylidene methyl with benzofuran oxygen) to confirm Z-geometry .
- X-ray Diffraction : Provides unambiguous spatial coordinates, as demonstrated in analogous benzylidene-benzofuran derivatives .
Advanced: What strategies are employed to resolve contradictions in reported biological activities of structurally similar benzofuran derivatives?
Methodological Answer:
Discrepancies often arise from substituent variations (e.g., methoxy vs. halogen groups) or assay conditions. Resolution strategies:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., 3,4,5-trimethoxy vs. 2,4-dimethoxy) to isolate activity contributors .
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability in IC₅₀ measurements .
Basic: What in vitro assays are recommended for preliminary evaluation of its antimicrobial potential?
Methodological Answer:
- Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Agar Diffusion : Assess zone-of-inhibition size, with positive controls (e.g., ciprofloxacin) and DMSO solvent controls .
Advanced: How can computational modeling predict interaction mechanisms between this compound and biological targets like enzymes?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to active sites (e.g., COX-2 PDB ID 5IKT) using the Z-configuration to prioritize poses with optimal hydrogen bonding (e.g., methoxy-O∙∙∙Arg120) .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (50 ns) assess stability of ligand-enzyme complexes, focusing on RMSD fluctuations (<2 Å) .
Advanced: What analytical approaches address discrepancies in reaction yields reported for similar condensation steps?
Methodological Answer:
Yield variations (40–75%) in benzylidene condensation arise from competing side reactions. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
